1-Phenoxy-2-propanol
Overview
Description
It is a colorless liquid characterized by its phenoxy and propanol functional groups . This compound is widely used in various industries due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenoxy-2-propanol can be synthesized through the reaction of propylene oxide with phenol in the presence of a catalyst such as aluminum oxide-magnesium oxide/iron oxide . The reaction typically occurs at elevated temperatures, around 120°C, under solvent-free conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the same reaction between propylene oxide and phenol, utilizing efficient catalysts to maximize yield and purity. The process is optimized for large-scale production, ensuring consistency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-Phenoxy-2-propanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols.
Substitution: Results in various substituted phenoxy derivatives.
Scientific Research Applications
1-Phenoxy-2-propanol has diverse applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the study of anesthetic properties on gastropods.
Medicine: Investigated for its potential anesthetic effects and its impact on cellular ATP levels.
Industry: Utilized in the production of various chemicals, including surfactants and polymers.
Mechanism of Action
The exact mechanism of action of 1-Phenoxy-2-propanol is not fully understood. it has been shown to cause mitochondrial dysfunction and reduce intracellular ATP levels . This effect is likely due to its ability to abolish mitochondrial membrane potential, inhibiting ATP synthesis . Additionally, it eliminates action potentials in neurons, leading to reduced muscle contraction .
Comparison with Similar Compounds
Similar Compounds
2-Phenoxyethanol: Another phenoxy compound with similar properties but different applications.
Propylene glycol phenyl ether: Shares structural similarities but differs in its industrial uses.
Uniqueness
1-Phenoxy-2-propanol stands out due to its specific combination of phenoxy and propanol groups, which confer unique chemical reactivity and applications. Its ability to act as an anesthetic and its role in various industrial processes highlight its versatility compared to similar compounds .
Properties
IUPAC Name |
1-phenoxypropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLKWZIFZMJLFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9027312 | |
Record name | 1-Phenoxy-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9027312 | |
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Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear liquid; [Reference #1] | |
Record name | 2-Propanol, 1-phenoxy- | |
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Record name | Propylene phenoxetol | |
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Boiling Point |
241.2 °C | |
Record name | Propylene glycol phenyl ether | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 15.1 g/L at 20 °C | |
Record name | Propylene glycol phenyl ether | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.0622 g/cu cm at 20 °C | |
Record name | Propylene glycol phenyl ether | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
5.27 (Air = 1) | |
Record name | Propylene glycol phenyl ether | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.02 [mmHg], 0.00218 mm Hg at 25 °C | |
Record name | Propylene phenoxetol | |
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Record name | Propylene glycol phenyl ether | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185 | |
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Impurities |
Propylene glycol phenyl ether has a minimum purity of 93%. At least 93% of commercial propylene glycol phenyl ether is comprised of a mixture of 1-phenoxy-propan-2-ol and 2-phenoxypropan- 1-ol, with the former isomer as the major constituent. The individual isomers are not separated nor produced as individual chemicals. The remaining 7% consists of up to 7% di-PPh, 0.1% phenol and 0.35% water. Of the 93% that is a mixture of the two isomers, 1-phenoxy-propan- 2-ol (CAS No. 770-35-4) constitutes > 85% of the mixture (is the thermodynamically favored isomer) and 2-phenoxy-propan-1-ol (CAS No. 4169-04-4) constitutes < 15%. | |
Record name | Propylene glycol phenyl ether | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless to yellow liquid | |
CAS No. |
770-35-4 | |
Record name | 1-Phenoxy-2-propanol | |
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Record name | Propylene glycol phenyl ether | |
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Record name | 1-Phenoxy-2-propanol | |
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Record name | 2-Propanol, 1-phenoxy- | |
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Record name | 1-Phenoxy-2-propanol | |
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Record name | 1-phenoxypropan-2-ol | |
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Record name | PHENOXYISOPROPANOL | |
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Record name | Propylene glycol phenyl ether | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185 | |
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Melting Point |
11.4 °C | |
Record name | Propylene glycol phenyl ether | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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